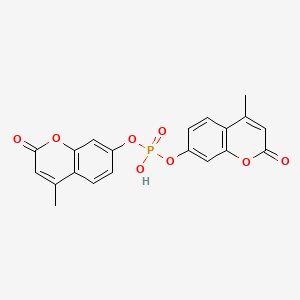

Bis-(4-methylumbelliferyl)phosphate

説明

Bis-(4-methylumbelliferyl)phosphate, also known as this compound, is a useful research compound. Its molecular formula is C20H15O8P and its molecular weight is 414.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Bis(4-Methylumbelliferyl)Phosphate primarily targets phosphatases . Phosphatases are a group of enzymes that remove phosphate groups from their substrates, playing a crucial role in cellular signaling and metabolic processes.

Mode of Action

The compound acts as a fluorogenic substrate for phosphatases . When phosphatases act on Bis(4-Methylumbelliferyl)Phosphate, they cleave the phosphate group, resulting in the release of 4-Methylumbelliferone . This molecule is fluorescent, allowing the activity of the phosphatases to be easily detected and measured .

Biochemical Pathways

The action of Bis(4-Methylumbelliferyl)Phosphate primarily affects the phosphatase-related pathways . By acting as a substrate for these enzymes, it can influence the balance of phosphorylation and dephosphorylation in the cell, which can have downstream effects on various cellular processes, including signal transduction, protein activation, and metabolic regulation.

Pharmacokinetics

The resulting 4-Methylumbelliferone can be detected due to its fluorescence, providing a measure of the compound’s bioavailability .

Result of Action

The primary result of Bis(4-Methylumbelliferyl)Phosphate’s action is the production of 4-Methylumbelliferone , a fluorescent molecule . This allows for the visualization and quantification of phosphatase activity in the cell. Additionally, by serving as a substrate for phosphatases, Bis(4-Methylumbelliferyl)Phosphate can influence cellular processes regulated by these enzymes.

Action Environment

The efficacy and stability of Bis(4-Methylumbelliferyl)Phosphate can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the pH of the environment, with an optimum pH of 8 reported for its action . Furthermore, the presence of other molecules in the environment, such as competitive inhibitors or other substrates, can also impact the compound’s efficacy .

生化学分析

Biochemical Properties

Bis-(4-methylumbelliferyl)phosphate plays a crucial role in biochemical reactions as a substrate for phosphodiesterases and phosphatases. These enzymes catalyze the hydrolysis of phosphodiester bonds, releasing 4-methylumbelliferone, which fluoresces under UV light. This property allows researchers to monitor enzyme activity in real-time. This compound interacts with various enzymes, including acid phosphatases and alkaline phosphatases, by binding to their active sites and undergoing hydrolysis .

Cellular Effects

This compound influences cellular processes by serving as a substrate for enzymes involved in cell signaling and metabolism. The hydrolysis of this compound by phosphatases can impact cell signaling pathways by modulating the levels of phosphate groups on proteins and other molecules. Additionally, this compound can affect gene expression and cellular metabolism by altering the activity of enzymes that regulate these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of phosphodiesterases and phosphatases. Upon binding, the enzyme catalyzes the hydrolysis of the phosphate ester bond, releasing 4-methylumbelliferone. This reaction results in a measurable increase in fluorescence, which can be used to quantify enzyme activity. The competitive inhibition of some phosphatases by this compound has also been observed, indicating its potential to modulate enzyme function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. Prolonged exposure to light or higher temperatures can lead to degradation, reducing its effectiveness in assays. Long-term studies have shown that this compound can maintain its activity over extended periods when stored under optimal conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, adverse effects such as enzyme inhibition and cellular toxicity may occur. Studies have shown that there is a threshold beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to phosphate metabolism. It interacts with enzymes such as phosphodiesterases and phosphatases, which play key roles in the hydrolysis of phosphate esters. The compound’s metabolism can influence the levels of phosphate-containing metabolites and affect metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can interact with target enzymes. The distribution of this compound can impact its effectiveness in biochemical assays and its overall activity within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles or compartments within the cell, where it can exert its effects on enzyme activity and cellular processes. Understanding the subcellular localization of this compound is essential for optimizing its use in research applications .

生物活性

Introduction

Bis-(4-methylumbelliferyl)phosphate (Bis-MUP) is a synthetic phosphodiester that has gained attention in biochemical research due to its utility as a substrate for various phosphatases and phosphodiesterases. This compound is particularly noted for its fluorescent properties, which facilitate the detection of enzymatic activity. This article reviews the biological activity of Bis-MUP, focusing on its enzymatic interactions, applications in assays, and relevant case studies.

- Chemical Formula : C₁₈H₃₁N₂O₁₀P

- Molecular Weight : 466.42 g/mol

- CAS Number : 107475-10-5

Substrate for Phosphodiesterases

Bis-MUP serves as a substrate for various phosphodiesterases, including those found in pig platelets. The enzyme activity associated with Bis-MUP allows for a sensitive fluorimetric assay, which is advantageous for studying platelet surface membrane-associated phosphodiesterase activities. This assay is distinct from other phosphodiesterase activities that target different substrates, thus providing specificity in biochemical analyses .

Hydrolysis Studies

Research has demonstrated that Bis-MUP undergoes hydrolysis when acted upon by purified sphingomyelinase. The presence of detergents like Triton X-100 enhances the hydrolysis rate of Bis-MUP, indicating that the interaction between the substrate and the enzyme can be significantly influenced by environmental factors. This suggests that while Bis-MUP can be a useful tool in enzyme assays, its behavior may vary under different experimental conditions .

pH Optima

The hydrolytic activities involving Bis-MUP exhibit varying pH optima, with studies indicating an optimal range between pH 4.0 to 4.5 for certain enzymes in tropical soils. This variability highlights the importance of pH in enzymatic reactions involving this substrate and suggests that environmental conditions can affect its utility in practical applications .

Fluorimetric Assays

The use of Bis-MUP in fluorimetric assays has been extensively documented. One notable application is its role in measuring alkaline phosphatase activity. The hydrolysis of Bis-MUP releases 4-methylumbelliferone, which fluoresces under UV light, allowing for quantification of enzyme activity. This method has proven effective in high-throughput screening applications due to its sensitivity and ease of use .

Comparative Studies with Other Substrates

In comparative studies, Bis-MUP has been evaluated against other substrates like bis-(p-nitrophenyl) phosphate. The results indicated that while both substrates are effective for detecting phosphodiesterase activity, Bis-MUP provides a more sensitive detection method due to its fluorescent properties .

Research Findings Summary Table

科学的研究の応用

Enzyme Kinetics and Activity Assays

Substrate for Phosphodiesterases

Bis-(4-methylumbelliferyl)phosphate serves as a substrate for phosphodiesterase activity assays. It is particularly effective in detecting the activity of surface membrane-associated phosphodiesterases in platelets, providing a sensitive fluorimetric assay for this enzyme class . The fluorescence emitted upon cleavage allows for quantitative analysis of enzyme kinetics.

Fluorogenic Properties

The compound is characterized by its fluorogenic nature, which means it emits fluorescence upon enzymatic hydrolysis. This property makes it an excellent choice for measuring enzyme activities in real-time using UV-Vis spectroscopy or other fluorometric methods .

Diagnostic Applications

Detection of Enzyme Deficiencies

Research has indicated that this compound can be employed in clinical diagnostics to assess sphingomyelinase activity, which is crucial for diagnosing Niemann-Pick disease. The sensitivity of the assay allows for the detection of enzyme deficiencies that could indicate specific metabolic disorders .

Case Study 1: Phosphodiesterase Activity in Platelets

A study conducted by Taylor et al. (1977) demonstrated that this compound could effectively serve as a substrate for measuring phosphodiesterase activity in pig platelets. The use of this substrate allowed researchers to differentiate between various phosphodiesterase activities associated with intracellular and surface membrane structures .

Case Study 2: Hydrolysis Kinetics

Jones et al. (1982) explored the hydrolysis kinetics of this compound by purified sphingomyelinase. Their findings revealed that the presence of Triton X-100 significantly enhanced the hydrolytic activity, indicating that surfactants can influence enzyme behavior and substrate interaction .

Broader Applications

Immunological Studies

Beyond enzyme assays, this compound has been utilized in various immunological applications where enzyme-linked immunosorbent assays (ELISAs) are employed to measure specific antigen-antibody interactions through enzymatic reactions .

High-Throughput Screening

The compound's properties make it suitable for high-throughput screening applications, particularly in drug discovery where rapid assessment of enzyme activities is required .

特性

IUPAC Name |

bis(4-methyl-2-oxochromen-7-yl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15O8P/c1-11-7-19(21)25-17-9-13(3-5-15(11)17)27-29(23,24)28-14-4-6-16-12(2)8-20(22)26-18(16)10-14/h3-10H,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGSOIMPQDYXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199385 | |

| Record name | Bis-(4-methylumbelliferyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51379-07-8 | |

| Record name | 2H-1-Benzopyran-2-one, 7,7′-[phosphinicobis(oxy)]bis[4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51379-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis-(4-methylumbelliferyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051379078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis-(4-methylumbelliferyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,7'-[phosphinicobis(oxy)]bis[4-methyl-2H-1-benzopyran-2-one] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Bis(4-methylumbelliferyl)phosphate in studying sphingomyelinase activity?

A: Bis(4-methylumbelliferyl)phosphate serves as a substrate for several enzymes, including sphingomyelinase and certain phosphodiesterases. Researchers use it to indirectly measure sphingomyelinase activity. While not a direct substrate for sphingomyelinase, some phosphodiesterases that hydrolyze Bis(4-methylumbelliferyl)phosphate also exhibit sphingomyelinase activity. This overlap is particularly relevant in the context of Niemann-Pick disease research. [, , ]

Q2: How do researchers differentiate between sphingomyelinase and phosphodiesterase activity when using Bis(4-methylumbelliferyl)phosphate?

A2: Distinguishing between these activities relies on several techniques:

- Differential substrate preference: Sphingomyelinase shows a strong preference for sphingomyelin, while some phosphodiesterases exhibit broader substrate specificity, hydrolyzing both sphingomyelin and Bis(4-methylumbelliferyl)phosphate. []

- Molecular separation: Techniques like preparative electrofocusing can separate different molecular forms of enzymes, allowing researchers to isolate and study sphingomyelinase and phosphodiesterases independently. []

- Response to inhibitors and effectors: Sphingomyelinase and phosphodiesterases may respond differently to specific inhibitors or activators, further aiding in their differentiation. []

Q3: Can Bis(4-methylumbelliferyl)phosphate hydrolysis be used to diagnose Niemann-Pick disease?

A: While Bis(4-methylumbelliferyl)phosphate hydrolysis can be a useful tool in Niemann-Pick disease research, it's not a reliable standalone diagnostic marker. Studies on lymphoid cell lines from Niemann-Pick patients revealed near-absent sphingomyelinase activity, while phosphodiesterase activity remained largely unaffected. This suggests that phosphodiesterase activity, even when measured using Bis(4-methylumbelliferyl)phosphate, might not accurately reflect sphingomyelinase deficiency and therefore isn't a reliable diagnostic indicator for Niemann-Pick disease. []

Q4: How does Triton X-100 affect the kinetic properties of purified sphingomyelinase when Bis(4-methylumbelliferyl)phosphate is used as a substrate?

A: Research shows that Triton X-100, a detergent often used in enzyme purification, can significantly impact the kinetics of Bis(4-methylumbelliferyl)phosphate hydrolysis by purified sphingomyelinase. This interaction can lead to complex kinetic profiles, suggesting that Triton X-100 may influence substrate binding or the enzyme's catalytic mechanism. Further research is needed to fully understand this interaction and its implications for accurately measuring sphingomyelinase activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。